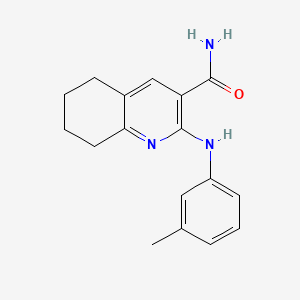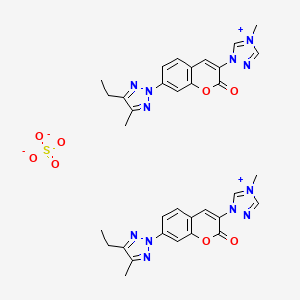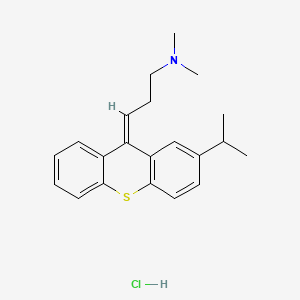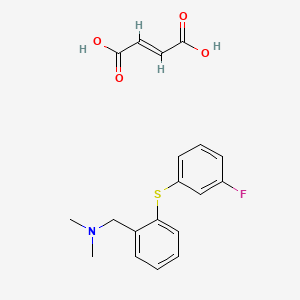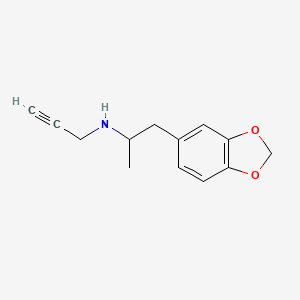
Methylenedioxypropargylamphetamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Methylenedioxy-N-propargylamphetamine (MDPL) is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin. MDPL is known for its minimal effects and limited data on its pharmacological properties, metabolism, and toxicity .
Métodos De Preparación
The synthesis of 3,4-Methylenedioxy-N-propargylamphetamine involves several steps. The synthetic route typically starts with the precursor 3,4-methylenedioxyphenyl-2-propanone. This compound undergoes a series of chemical reactions, including reductive amination and propargylation, to form the final product. The reaction conditions often involve the use of reducing agents and catalysts to facilitate the formation of the desired compound .
Análisis De Reacciones Químicas
3,4-Methylenedioxy-N-propargylamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3,4-Methylenedioxy-N-propargylamphetamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of substituted amphetamines and their chemical properties.
Biology: The compound is studied for its interactions with biological systems, including its effects on neurotransmitter release and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its minimal effects limit its use.
Industry: The compound is used in the development of new synthetic routes and the study of reaction mechanisms
Mecanismo De Acción
The mechanism of action of 3,4-Methylenedioxy-N-propargylamphetamine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a serotonin and dopamine releaser, similar to other substituted amphetamines. The compound binds to transporters and receptors, leading to the release of neurotransmitters and subsequent psychoactive effects. due to its minimal effects, the exact molecular targets and pathways involved are not well understood .
Comparación Con Compuestos Similares
3,4-Methylenedioxy-N-propargylamphetamine can be compared with other substituted amphetamines, such as:
3,4-Methylenedioxyamphetamine (MDA): Known for its psychoactive effects and use as a recreational drug.
3,4-Methylenedioxymethamphetamine (MDMA):
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Similar to MDMA but with slight variations in its chemical structure and effects .
The uniqueness of 3,4-Methylenedioxy-N-propargylamphetamine lies in its minimal effects and limited data on its pharmacological properties, making it a compound of interest for further research and study.
Propiedades
Número CAS |
74698-46-7 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-N-prop-2-ynylpropan-2-amine |
InChI |
InChI=1S/C13H15NO2/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12/h1,4-5,8,10,14H,6-7,9H2,2H3 |
Clave InChI |
LRYUTPIBTLEDJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC2=C(C=C1)OCO2)NCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


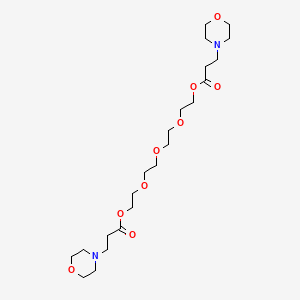


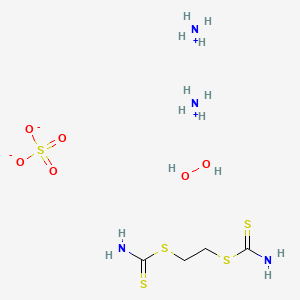
![8-(2-fluorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12776055.png)
